4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(pyridin-2-ylmethyl)benzamide
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Description
4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C20H19N3O2S and its molecular weight is 365.45. The purity is usually 95%.
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Scientific Research Applications
Selective Inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
Compounds structurally related to "4-((4-cyclopropylthiazol-2-yl)methoxy)-N-(pyridin-2-ylmethyl)benzamide" have been identified as potent and selective inhibitors of VEGFR-2 kinase activity. These inhibitors demonstrate significant kinase selectivity, favorable pharmacokinetic properties, and robust in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).
Novel Synthesis Approaches
Research into related compounds includes exploring novel synthesis routes for heterocyclic derivatives and evaluating their potential applications. For example, studies have shown innovative methods for synthesizing pyridine derivatives and examining their antimicrobial activity, which offers a basis for further exploration into related benzamide derivatives (Patel et al., 2011).
Photoprocess Studies
Investigations into the photoprocesses of benzylidene cyclopentanone derivatives, which share a structural motif with the compound , highlight the influence of electron-donating substituents on spectral properties. Such studies provide insights into the photophysical behavior of these compounds, which could be relevant for developing photoactive therapeutic agents or materials (Gutrov et al., 2020).
Anticancer Activity Evaluation
The synthesis and evaluation of N-(pyridin-3-yl)benzamide derivatives, including those structurally similar to "this compound," have been conducted to assess their anticancer activity. These studies aim to identify potent compounds against various human cancer cell lines, contributing to the development of new anticancer agents (Mohan et al., 2021).
Crystal Structure Analysis
Crystal structure and Hirshfeld surface analysis of N-(pyridin-2-ylmethyl)benzamide derivatives provide essential data on the molecular configurations and intermolecular interactions within the crystal lattice. Such analyses are crucial for understanding the compound's physicochemical properties and potential applications in materials science (Artheswari et al., 2019).
Properties
IUPAC Name |
4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-20(22-11-16-3-1-2-10-21-16)15-6-8-17(9-7-15)25-12-19-23-18(13-26-19)14-4-5-14/h1-3,6-10,13-14H,4-5,11-12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTPEHQJVQBERS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)NCC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.